2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide
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Description
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Compounds similar in structure to the specified chemical have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. For example, the development of [18F]PBR111, a radioligand targeting the translocator protein (18 kDa), involved the use of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a complex heterocyclic structure with the compound . Such radioligands are crucial for in vivo imaging of neuroinflammatory processes, providing insights into various neurological disorders (Dollé et al., 2008).
Antimicrobial Compound Synthesis
The synthesis and evaluation of new heterocycles, including compounds with intricate structures like the one specified, have been a significant area of research for their antimicrobial properties. For instance, the synthesis of novel heterocycles incorporating the antipyrine moiety, which involves complex structures, has been investigated for antimicrobial activities, highlighting the importance of such compounds in developing new antibacterial and antifungal agents (Bondock et al., 2008).
Antitumor Activity and Molecular Docking Studies
Research involving pyrazolo[5,1-c][1, 2, 4]triazine derivatives, similar to the target compound, has shown promise in antitumor activity, particularly against breast and liver cancer cells. The molecular docking studies of these compounds provide insights into their potential mechanisms of action, contributing to the development of targeted cancer therapies (Fahim et al., 2021).
Exploring Antimicrobial Effects of Novel Derivatives
The antimicrobial effects of novel compounds, including thiazole derivatives, are crucial for identifying new therapeutic agents. Such studies often involve synthesizing and testing various derivatives for their efficacy against a range of pathogens, contributing to the development of novel antimicrobial agents (Cankilic & Yurttaş, 2017).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-13-5-7-16(8-6-13)24-9-10-25-18(28)19(29)26(23-20(24)25)12-17(27)22-15-4-2-3-14(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDKXDNAZWRJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide |
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